![molecular formula C22H26O2 B3057074 Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- CAS No. 76471-78-8](/img/structure/B3057074.png)
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-
Overview
Description
“Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-” is a chemical compound . The exact properties and applications of this compound are not widely documented in the sources available.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and reactivity. Unfortunately, the specific physical and chemical properties for “Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-” are not provided in the available sources .Scientific Research Applications
Synthesis and Material Development
Ethanedione derivatives have been utilized extensively in synthesis and material development. One study developed a novel method for the synthesis of 1,2-bis(2,5-dimethyl-3-thienyl)ethanedione, which was then used to prepare photochromic agents like 5,6-bis(2,5-dimethyl-3-thienyl)-1,2,4-triazines (Ivanov et al., 2001). Another study presented a new method for synthesizing 1,2-bis(3,4-dimethyl phenyl)ethane, showcasing a synthesis characterized by high recovery, short reaction time, and mild conditions (Rui, 2000).
Photophysical Properties and Complex Formation
The compound's structural characteristics have been instrumental in exploring photophysical properties and complex formation. Research involving ligand-bridged dinuclear cyclometalated Ir(III) complexes utilized derivatives of ethanedione to study molecular structures, electrochemical properties, and photophysical behaviors (Chandrasekhar et al., 2012). Another study focused on the synthesis and characterization of tetra-(4,4-dimethyl-phenyl) dithiolene nickel complex using bis-(4,4-dimethyl-phenyl) ethanedione as raw material, examining its photostability and thermal stability (Cheng et al., 2013).
Crystallography and Material Analysis
In the realm of crystallography and material analysis, ethanedione derivatives have been studied for their crystal structure and behavior under various conditions. For instance, the crystal structure and Hirshfeld surface analysis were performed on compounds like 1,2-bis((2-(bromomethyl)phenyl)thio)ethane and 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane to gain insight into their molecular interactions (González-Montiel et al., 2015). Additionally, the occurrence of concomitant polymorphism was observed in a spirobicyclic dione derivative, revealing variations in the crystal packing and weak hydrogen bonding (Kumar et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1,2-bis(4-tert-butylphenyl)ethane-1,2-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O2/c1-21(2,3)17-11-7-15(8-12-17)19(23)20(24)16-9-13-18(14-10-16)22(4,5)6/h7-14H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAUHIWHXSSOGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466685 | |
Record name | Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- | |
CAS RN |
76471-78-8 | |
Record name | Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80466685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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